![molecular formula C13H18N2O2 B3025351 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one CAS No. 815650-85-2](/img/structure/B3025351.png)
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one
Overview
Description
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one (DPE) is a synthetic compound that has recently been gaining attention for its potential applications in scientific research. It has been studied extensively in the laboratory and has been found to possess a wide range of biochemical and physiological effects.
Scientific Research Applications
Biocatalysis and Chiral 1,4-Diazepane Synthesis
Enzymatic Intramolecular Asymmetric Reductive Amination:- Researchers have developed an enzymatic method for synthesizing chiral 1,4-diazepanes using imine reductases (IREDs) as catalysts .
Antimicrobial Agents
Schiff Base Metallodrugs:Mechanism of Action
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/ROCK complex. This complex regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is a highly selective and potent ROCK inhibitor . It works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours .
Biochemical Pathways
The compound affects the biochemical pathways related to the regulation of intraocular pressure and flow facility. By inhibiting ROCK, it disrupts the Rho/ROCK complex, thereby affecting the physiological functions regulated by this complex .
Pharmacokinetics
It is known that the compound has high intraocular permeability . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The primary result of the compound’s action is a decrease in intraocular pressure and an increase in flow facility . This can be beneficial in the treatment of conditions such as glaucoma and ocular hypertension .
Action Environment
The action, efficacy, and stability of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one can be influenced by various environmental factors. For instance, the compound should be stored at room temperature
properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)11-17-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYWUEOILJVYOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219858 | |
Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one | |
CAS RN |
815650-85-2 | |
Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=815650-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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